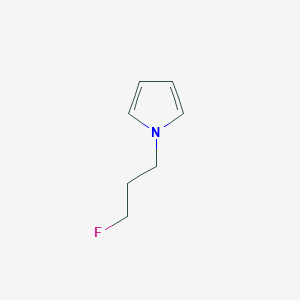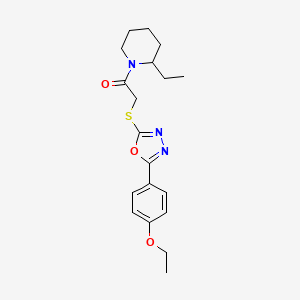
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
Oxadiazole derivatives have been extensively studied for their antimicrobial properties. A study highlighted the synthesis of thiazoles and their fused derivatives, including oxadiazoles, showing significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008). Another research focused on the synthesis of Schiff bases using oxadiazole derivatives, revealing excellent antimicrobial activity compared to other derivatives (Puthran et al., 2019).
Anticancer Properties
Oxadiazole compounds have shown promising anticancer activities. For instance, thiazolyl(hydrazonoethyl)thiazoles, synthesized through a one-pot three-component reaction, exhibited potent anti-breast cancer activities (Mahmoud et al., 2021). Another study synthesized novel oxadiazole derivatives, demonstrating significant anticandidal activity with low cytotoxicities, highlighting their potential as anticancer agents (Kaplancıklı et al., 2014).
Optoelectronic Applications
Research on oxadiazole derivatives extends into optoelectronics, where their photophysical and electrochemical properties are harnessed for applications like organic light-emitting diodes (OLEDs) and solar cells. A comprehensive study on novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives explored their suitability for optoelectronic applications through both computational and experimental approaches (Thippeswamy et al., 2021).
Corrosion Inhibition
The corrosion inhibition properties of oxadiazole derivatives for metals in acidic environments have been investigated, demonstrating their efficacy in protecting metals from corrosion. A study on the effect of substitution and temperature on benzimidazole bearing 1,3,4-oxadiazoles revealed their potential as corrosion inhibitors for mild steel in sulfuric acid (Ammal et al., 2018).
properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-15-7-5-6-12-22(15)17(23)13-26-19-21-20-18(25-19)14-8-10-16(11-9-14)24-4-2/h8-11,15H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBSCWSITLJIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
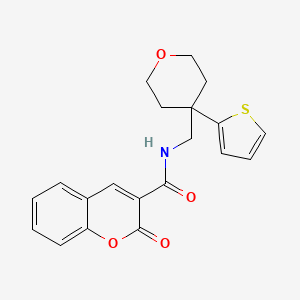
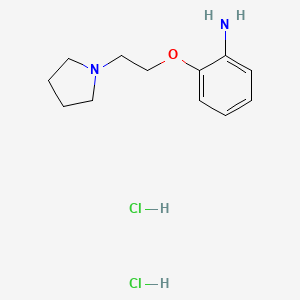
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
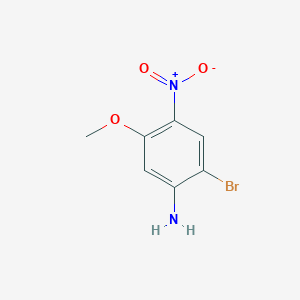
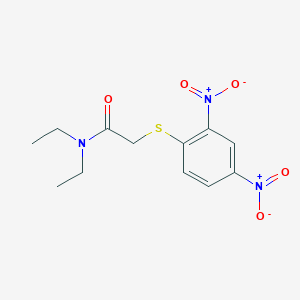
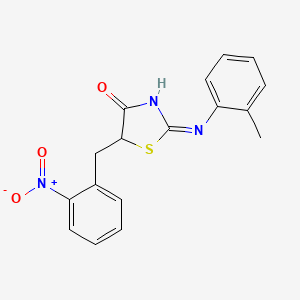
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)
![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)
![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)
